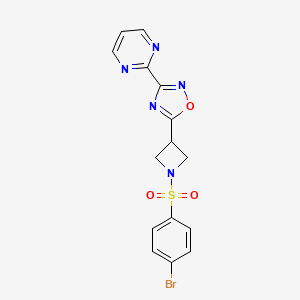
5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H12BrN5O3S and its molecular weight is 422.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole (CAS Number: 1324107-20-1) is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.
- Molecular Formula : C₁₅H₁₂BrN₅O₃S
- Molecular Weight : 422.3 g/mol
- Structure : The compound features a sulfonamide group attached to an azetidine ring and a pyrimidine moiety, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. Specifically, derivatives of 1,3,4-oxadiazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
A study highlighted that derivatives similar to our compound demonstrated strong antibacterial activity comparable to standard antibiotics like gentamicin. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways .
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Strong | |
| Escherichia coli | Moderate to Strong | |
| Pseudomonas aeruginosa | Moderate |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. Notably, compounds similar to this compound have been tested against breast cancer cell lines (MCF-7). In combination with standard drugs like Imatinib, these compounds exhibited significant cytotoxicity and induced apoptosis in cancer cells .
Case Study :
In a study involving the MCF-7 breast cancer cell line:
- Compound Tested : 5-(1-(4-bromophenyl)sulfonylazetidin-3-yl)-3-methyl-1,2,4-oxadiazole
- Results : Induced apoptosis was confirmed through ELISA assays measuring DNA damage markers. The compound showed a dose-dependent decrease in cell viability .
Anti-inflammatory Activity
The anti-inflammatory effects of oxadiazole derivatives have also been documented. These compounds are believed to inhibit pro-inflammatory cytokines and modulate immune responses. The specific pathways involved often include the inhibition of NF-kB signaling and COX enzymes .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinity of this compound to various biological targets. For instance:
Properties
IUPAC Name |
5-[1-(4-bromophenyl)sulfonylazetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O3S/c16-11-2-4-12(5-3-11)25(22,23)21-8-10(9-21)15-19-14(20-24-15)13-17-6-1-7-18-13/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDBPODJAMTGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)Br)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














